![molecular formula C15H27ClN2O3 B13851530 tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)
tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclobutylamino group, and a chloroacetyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms tert-butyl (2-chloroacetyl)carbamate, which is then reacted with cyclobutylamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted carbamates.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Oxidation and Reduction: Formation of oxidized or reduced derivatives depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a potential lead compound in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The carbamate group may also interact with biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-chloroacetyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness: The presence of the cyclobutylamino group adds to its structural complexity and potential biological activity .
Eigenschaften
Molekularformel |
C15H27ClN2O3 |
|---|---|
Molekulargewicht |
318.84 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate |
InChI |
InChI=1S/C15H27ClN2O3/c1-5-11(17-14(20)21-15(2,3)4)10-18(13(19)9-16)12-7-6-8-12/h11-12H,5-10H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
UEPXPFSVCVTIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN(C1CCC1)C(=O)CCl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
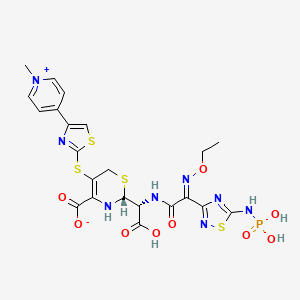
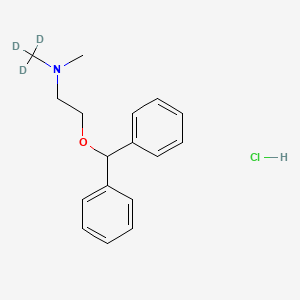
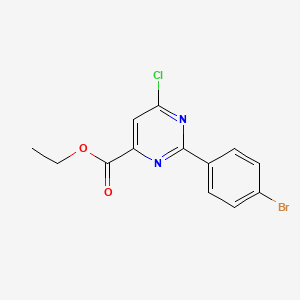

![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
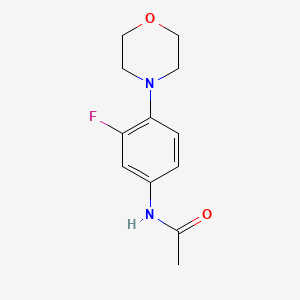
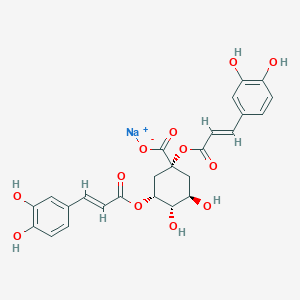
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
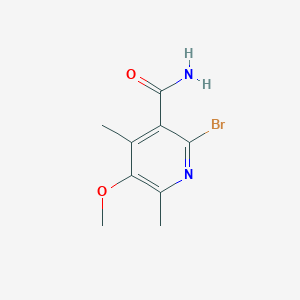
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
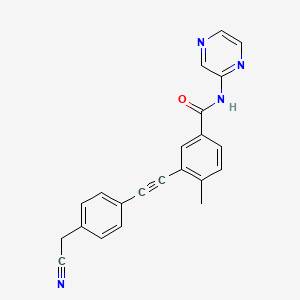
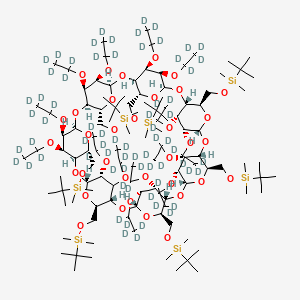
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
